3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione
Description
Contextualization within Furan (B31954) and Dione (B5365651) Chemistry
The furan component of the molecule is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org Furan and its derivatives are prevalent in natural products and are known for their distinct chemical reactivity. britannica.com The aromaticity of furan is less pronounced than that of benzene, which makes it more susceptible to addition reactions, such as Diels-Alder reactions, and electrophilic substitutions. wikipedia.orgpearson.com The 2-position of the furan ring is particularly reactive towards electrophiles.
The hexane-2,5-dione portion of the molecule is a 1,4-dicarbonyl compound. 1,4-Diketones are valuable synthetic intermediates, most notably in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. ksu.edu.sa The acidic nature of the α-hydrogens to the carbonyl groups allows for a range of condensation and substitution reactions. The interplay between the furan ring and the dione functionality in 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is expected to lead to complex and potentially novel chemical behavior.
Significance in Organic Synthesis and Heterocyclic Chemistry
The significance of this compound in organic synthesis stems from its potential as a versatile building block. The hydroxyl group can be a site for esterification, etherification, or oxidation. The ketone groups can undergo reactions such as reduction, condensation, and the formation of imines or enamines.
In heterocyclic chemistry, the 1,4-dione moiety can be a precursor for the synthesis of five-membered heterocycles. For instance, treatment with an amine could potentially lead to the formation of a pyrrole (B145914) ring, while reaction with a sulfurizing agent could yield a thiophene. The existing furan ring could further influence these cyclization reactions, possibly leading to the formation of more complex, fused heterocyclic systems.
Overview of Current Research Trajectories
While direct research on this compound is limited, current research on related compounds provides a roadmap for potential investigations. A significant area of research is the conversion of biomass-derived furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable chemicals. researchgate.netrsc.org The synthesis of acyclic 2,5-diketones from HMF is a well-established process and suggests a plausible synthetic route to the title compound or its derivatives. nih.govsemanticscholar.org
Future research on this compound could explore its synthesis from renewable feedstocks. Furthermore, its application as a precursor to novel heterocyclic compounds with potential biological or material science applications is a promising avenue. The photocatalytic and radical-based reactions of related furan and dione systems also suggest that the reactivity of this compound under such conditions could be a fruitful area of study. acs.org
Structure
3D Structure
Properties
CAS No. |
84215-51-0 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[furan-2-yl(hydroxy)methyl]hexane-2,5-dione |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-9(8(2)13)11(14)10-4-3-5-15-10/h3-5,9,11,14H,6H2,1-2H3 |
InChI Key |
LACIYQDZSCPPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(C1=CC=CO1)O)C(=O)C |
Origin of Product |
United States |
Nomenclature and Structural Information of 3 2 Furyl Hydroxymethyl Hexane 2,5 Dione
Standardized Chemical Nomenclature (IUPAC Name)
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-[Furan-2-yl(hydroxy)methyl]hexane-2,5-dione . This name precisely describes the molecular architecture, indicating a hexane-2,5-dione main chain substituted at the third carbon position with a group containing a furan (B31954) ring and a hydroxyl group.
Common Synonyms and Identifiers
While the IUPAC name provides a formal and unambiguous identifier, the compound is also recognized by slight variations in nomenclature and, most importantly, by its unique CAS Registry Number.
| Identifier Type | Identifier |
| CAS Registry Number | 84215-51-0 guidechem.comguidechem.combuyersguidechem.com |
| Synonym | This compound guidechem.com |
Molecular Formula and Connectivity
The molecular formula of this compound is C11H14O4 . guidechem.comguidechem.com This formula accounts for all the constituent atoms in one molecule. The connectivity and complexity of the molecule are further described by various computed molecular properties.
| Property | Value |
| Molecular Formula | C11H14O4 guidechem.comguidechem.com |
| Molecular Weight | 210.226 g/mol guidechem.com |
| Exact Mass | 210.08920892 u guidechem.com |
| Heavy Atom Count | 15 guidechem.com |
| Rotatable Bond Count | 5 guidechem.com |
| Hydrogen Bond Donor Count | 1 guidechem.com |
| Hydrogen Bond Acceptor Count | 4 guidechem.com |
| Topological Polar Surface Area | 67.5 Ų guidechem.com |
Key Structural Features: Furan Ring, Hexane (B92381) Backbone, Ketone Groups, Hydroxyl Group
The structure of this compound is defined by the integration of several key functional and structural components.
Furan Ring : The molecule contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom. bldpharm.com This ring is attached to the main hexane chain via a hydroxymethyl bridge.
Hexane Backbone : The core of the molecule is a six-carbon chain, or hexane backbone. The numbering of this chain dictates the positions of the functional groups.
Ketone Groups : The suffix "-dione" in the name indicates the presence of two ketone groups (C=O). These are located at the second and fifth positions of the hexane chain. ncert.nic.in
Hydroxyl Group : A hydroxyl (-OH) group is present, attached to the carbon that bridges the furan ring and the hexane backbone. The presence of this alcohol functional group is indicated by the "hydroxy" prefix in the chemical name.
Chemical Reactivity and Transformations of 3 2 Furyl Hydroxymethyl Hexane 2,5 Dione
Reactions of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com However, the substituents on the furan ring in 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione modulate this inherent reactivity. The hydroxymethyl group is weakly activating, while the larger hexane-2,5-dione substituent, connected at the 3-position via a carbon, is expected to have an electron-withdrawing inductive effect, which can influence the outcomes of various reactions.
Furan readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) position, due to the superior stabilization of the resulting carbocation intermediate through resonance, which involves the oxygen atom's lone pair. chemicalbook.compearson.compearson.com In this compound, the C2 position is already substituted. Therefore, electrophilic attack is predicted to occur at the other α-position, C5, which remains highly activated.
Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pharmaguideline.com These reactions are typically carried out under mild conditions to avoid polymerization or ring-opening, side reactions to which the electron-rich furan ring is susceptible. pharmaguideline.com For instance, nitration is often performed with a gentle nitrating agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com
| Reaction | Typical Reagent | Predicted Major Product Site | Rationale for Selectivity |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | C5 | The C5 position is the most electron-rich, unsubstituted site, analogous to the preferred α-substitution in furans. quora.com |
| Bromination | Bromine (Br₂) in dioxane | C5 | Reaction proceeds via a stable sigma complex, favoring substitution at the available α-position. pearson.com |
| Acylation | Acetic anhydride (B1165640) with a mild Lewis acid (e.g., BF₃) | C5 | Friedel-Crafts acylation requires mild catalysts to prevent degradation of the sensitive furan ring. pharmaguideline.com |
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form 7-oxanorbornene derivatives. researchgate.net However, furan is a relatively unreactive diene due to its aromatic character, and the resulting cycloaddition is often reversible. nih.govrsc.org The reactivity in Diels-Alder reactions is sensitive to the electronic nature of substituents on the furan ring. Electron-donating groups tend to increase reactivity, whereas electron-withdrawing groups decrease it. rsc.org
In this compound, the net electronic effect of the substituent at the C2 position will dictate its efficacy as a diene. The presence of an electron-withdrawing side chain generally makes the Diels-Alder reaction more challenging. rsc.org The reaction typically requires highly reactive dienophiles, such as maleic anhydride or maleimides, and may necessitate catalysis by Lewis acids to enhance the dienophile's electrophilicity. researchgate.netnih.gov
| Factor | Effect on Reactivity | Relevance to this compound |
|---|---|---|
| Aromaticity of Furan | Reduces diene character, often leading to reversible reactions and low yields. nih.gov | A fundamental challenge for the cycloaddition. |
| Substituent Effects | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. rsc.org | The dione (B5365651) substituent is electron-withdrawing, likely reducing reactivity compared to unsubstituted furan. |
| Dienophile Reactivity | Electron-poor dienophiles are required for efficient reaction. | Reactions would likely require strong dienophiles like N-substituted maleimides. |
| Catalysis | Lewis acids can catalyze the reaction by coordinating to the dienophile. researchgate.net | Catalysis may be necessary to achieve reasonable conversion. |
The furan ring, particularly in the presence of acid, is susceptible to ring-opening reactions. pharmaguideline.com This reactivity is enhanced in derivatives like furfuryl alcohol, which can undergo acid-catalyzed polymerization or ring-opening to form compounds like levulinic acid. nih.gov The "hydroxymethyl" portion of the substituent in this compound makes it analogous to a substituted furfuryl alcohol. Therefore, under acidic aqueous conditions, it is plausible that the furan ring could open.
Furthermore, catalytic hydrogenation can lead to either saturation of the furan ring to form a tetrahydrofuran (B95107) derivative or reductive ring-opening. rsc.org For example, the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) can yield products like 1-hydroxyhexane-2,5-dione (B3055535) or 1,6-hexanediol, depending on the catalyst and reaction conditions. nih.govresearchgate.net This suggests that the furan ring in the title compound could be opened under specific hydrogenolysis conditions.
Transformations of the Dione Functionality
The hexane-2,5-dione moiety is a 1,4-dicarbonyl system, which has its own characteristic reactivity, distinct from the more commonly studied 1,3- or 1,5-dicarbonyl compounds.
The two ketone groups at the C2 and C5 positions of the hexane (B92381) chain are susceptible to standard carbonyl reactions. These include:
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or cyanide would lead to the formation of tertiary alcohols.
Reduction: The carbonyl groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding diol.
Condensation Reactions: Reactions with amines or hydrazines can form imines or hydrazones, respectively.
A hallmark reaction of 1,4-diones is the Paal-Knorr synthesis, an intramolecular condensation under acidic or thermal conditions that forms five-membered heterocycles. While the parent molecule already contains a furan, this reactivity highlights the potential for the dione portion to undergo cyclization reactions if treated with appropriate reagents (e.g., ammonia (B1221849) or phosphorus pentasulfide to form pyrroles or thiophenes, respectively), assuming a precursor molecule.
Keto-enol tautomerism is a fundamental process for carbonyl compounds. For the 1,4-dione system in this compound, enolization can occur at the α-carbons (C1, C3, C4, and C6). The acidity of α-hydrogens in 1,4-diones is lower than in 1,3-diones, where the resulting enolate is stabilized by conjugation across both carbonyl groups. uobabylon.edu.iqpressbooks.pub Consequently, the equilibrium typically lies far towards the keto form.
However, the formation of an enol or enolate is a crucial step in many reactions, such as alkylation at the α-carbon. pressbooks.pub The presence of two carbonyl groups allows for the formation of mono- or di-enolates, depending on the reaction conditions. The bulky substituent at the C3 position would likely introduce steric hindrance, potentially influencing which α-proton is abstracted and the stereochemistry of the resulting enol or subsequent reactions. While β-dicarbonyl compounds often favor the enol tautomer, γ-dicarbonyls like this one exist predominantly in the keto form. pearson.comnih.gov
Cyclization Pathways
The 1,4-dicarbonyl motif of the hexane-2,5-dione core is a versatile precursor for the synthesis of five-membered ring systems. The primary cyclization routes for this compound are intramolecular aldol (B89426) condensation and the Paal-Knorr synthesis.
Intramolecular Aldol Condensation: Under basic or acidic conditions, the hexane-2,5-dione moiety can undergo an intramolecular aldol condensation to form a cyclopentenone ring system. Enolization can occur at either the C1 methyl group or the C4 methylene (B1212753) group, leading to two potential regioisomeric products after dehydration. The substituent at the C3 position influences the regioselectivity of this reaction. This transformation is a key step in converting biomass-derived molecules into valuable cyclopentanone (B42830) derivatives. quora.com
Paal-Knorr Synthesis: The Paal-Knorr synthesis is a classical method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org
Furan Synthesis: Treatment with an acid catalyst promotes cyclization via attack of an enol oxygen onto the protonated carbonyl, followed by dehydration to yield a substituted furan. wikipedia.org
Pyrrole (B145914) Synthesis: Condensation with a primary amine or ammonia under neutral or weakly acidic conditions yields a substituted pyrrole. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates. organic-chemistry.org The unsymmetrical nature of this compound results in a single, specific regioisomer of the pyrrole product.
Thiophene Synthesis: Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, converts the dione into a substituted thiophene. wikipedia.org
| Cyclization Pathway | Reagent/Condition | Product Type |
| Intramolecular Aldol | Acid or Base | Substituted Cyclopentenone |
| Paal-Knorr Furan Synthesis | Acid Catalyst (e.g., H₂SO₄) | Tetrasubstituted Furan |
| Paal-Knorr Pyrrole Synthesis | R-NH₂ or NH₃ | N-substituted Pyrrole |
| Paal-Knorr Thiophene Synthesis | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophene |
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group attached to the furan ring exhibits reactivity typical of a primary alcohol, but its proximity to the aromatic furan ring influences its behavior. Its reactions are analogous to those of the well-studied biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). frontiersin.org
The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. The oxidation of the hydroxymethyl group on a furan ring can be a complex process, sometimes accompanied by side reactions like over-oxidation or polymerization.
Oxidation to Aldehyde: Mild oxidizing agents can convert the hydroxymethyl group into a formyl group, yielding 3-[(2-formylfuran-5-yl)methyl]hexane-2,5-dione.
Oxidation to Carboxylic Acid: Stronger oxidizing agents or specific catalytic systems can achieve complete oxidation to the corresponding carboxylic acid, 5-((4,7-dioxo-5-methyloctan-5-yl)methyl)furan-2-carboxylic acid. The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) often proceeds through a 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) intermediate, highlighting the stepwise nature of this transformation. frontiersin.org
As a primary alcohol, the hydroxymethyl group readily undergoes esterification and etherification.
Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst or a base yields the corresponding esters. This reaction is often used to protect the hydroxyl group or to modify the physical properties of the molecule.
Etherification: In the presence of an acid catalyst, the hydroxymethyl group can react with alcohols to form ethers. This process is significant in the context of biofuel production, where the etherification of HMF with alcohols like ethanol (B145695) or butanol is explored to produce potential diesel candidates.
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, activation of the hydroxyl group is required for substitution to occur.
Activation: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent (e.g., SOCl₂, PBr₃).
Substitution: Once activated, the resulting intermediate can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RNH₂, RS⁻) to introduce new functional groups.
It is important to note that nucleophilic substitution directly on the furan ring is difficult and generally requires the presence of strong electron-withdrawing groups to activate the ring, which are not present in this molecule. quimicaorganica.org
Mechanistic Investigations in the Chemistry of 3 2 Furyl Hydroxymethyl Hexane 2,5 Dione
Reaction Pathway Elucidation for Synthetic Routes
While specific literature detailing the synthesis of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is not extensively available, its structure strongly suggests a formation pathway via an aldol-type reaction between furfural (B47365) and hexane-2,5-dione. The mechanism of this reaction can be inferred from studies on the aldol (B89426) condensation of furfural with other ketones, such as acetone (B3395972). researchgate.netosti.gov
The reaction is typically catalyzed by a base or an acid. In a base-catalyzed mechanism, the first step involves the deprotonation of an α-carbon of hexane-2,5-dione by a base (e.g., hydroxide (B78521) ion) to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. Subsequent protonation of the resulting alkoxide yields the aldol addition product, this compound.
Plausible Base-Catalyzed Aldol Addition Mechanism:
Enolate Formation: A base abstracts a proton from the α-carbon of hexane-2,5-dione, creating a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of furfural.
Protonation: The resulting alkoxide is protonated by a water molecule (formed from the initial deprotonation step) to give the final product.
Alternatively, under acidic conditions, the reaction can proceed via an enol intermediate. The carbonyl oxygen of hexane-2,5-dione is first protonated, which facilitates the formation of the enol tautomer. The enol then attacks the protonated carbonyl of furfural.
Aldol condensation reactions involving furfural and various ketones have been studied using different catalysts, and it has been noted that the reactivity of ketones can vary significantly based on the structure of the hydrogens at the α-position to the carbonyl group. osti.gov For instance, the reaction rates for 4-heptanone (B92745) and 2,5-heptanedione (B155839) with furfural were found to be significantly lower than that of acetone, which is attributed to the α-hydrogens being less easily attacked in these molecules. osti.gov
Mechanistic Aspects of Ring Transformations in Related Diones
The structure of this compound, containing a 2-furylcarbinol moiety and a 1,4-dicarbonyl system, suggests potential for intramolecular ring transformations.
A significant reaction of 2-furylcarbinols is the Piancatelli rearrangement , an acid-catalyzed process that converts them into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov The proposed mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a stabilized carbocation. Nucleophilic attack by water on the furan (B31954) ring initiates a cascade of events including ring opening to a pentadienyl cation intermediate, which then undergoes a 4π-electrocyclization to form the cyclopentenone ring. rsc.org This rearrangement is stereoselective, typically yielding the trans isomer. nih.gov
Another relevant transformation for the hexane-2,5-dione backbone is intramolecular aldol condensation. Under basic or acidic conditions, 1,4-dicarbonyl compounds can cyclize to form five-membered rings. researchgate.net For hexane-2,5-dione itself, this reaction leads to the formation of 3-methylcyclopent-2-en-1-one. researchgate.net The presence of the bulky furylhydroxymethyl substituent at the 3-position would likely influence the regioselectivity and stereoselectivity of such a cyclization.
The furan ring itself can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage under acidic conditions. acs.org This reverse reaction highlights the dynamic nature of the furan ring in the presence of acids.
Kinetic Studies of Key Reaction Steps
Kinetic studies on the aldol condensation of furfural with acetone provide valuable insights that can be extrapolated to the synthesis of this compound. The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netresearchgate.net
For the aldol condensation of furfural and acetone, it has been observed that the reaction proceeds with the participation of acidic or basic centers on the catalyst. researchgate.net The kinetics of this reaction have been modeled, and it has been shown that the reaction rate can be dependent on the acidity of the furfural source. researchgate.net In some cases, an undesirable side reaction, the Cannizzaro reaction of two furfural molecules, can occur, which may lead to catalyst deactivation. osti.gov
The following table summarizes kinetic data for the aldol condensation of furfural with acetone under various catalytic conditions, which can serve as a proxy for understanding the kinetics of the formation of the title compound.
| Catalyst | Temperature (°C) | Acetone:Furfural Molar Ratio | Key Kinetic Findings | Reference |
|---|---|---|---|---|
| MgAl mixed oxides | 55 | 10:1 | Furfural conversion depended on the acidity of the furfural source. | researchgate.net |
| La-Mg mixed oxide | Not specified | Not specified | High furfural conversion (96%) and selectivity to the condensation product (98%) were achieved after 7 hours. | researchgate.net |
| Rehydrated MgAl hydrotalcite | Not specified | Varied | Reaction kinetics were evaluated based on temperature, reactant ratio, and catalyst concentration. | researchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | 10:1 | Kinetic parameters were determined under optimal reaction conditions. | researchgate.net |
Intermediates Identification and Characterization
The identification of transient intermediates is crucial for confirming reaction mechanisms. In the context of the synthesis and potential transformations of this compound, several types of intermediates can be postulated based on related studies.
For the Piancatelli rearrangement , a key intermediate is the pentadienyl cation, which is formed after the nucleophilic attack of water on the furan ring and subsequent ring opening. nih.gov While this intermediate is highly reactive, its existence is supported by the stereochemical outcome of the reaction.
In the context of furfural reactions on metal surfaces, spectroscopic techniques have been employed to identify surface-bound intermediates. For example, on a Pt(111) surface, the decarbonylation of furfural to produce a furan-like intermediate has been observed through High-Resolution Electron Energy Loss Spectroscopy (HREELS). osti.gov
Advanced spectroscopic methods, such as femtosecond X-ray transient absorption spectroscopy, have been used to identify the open-chain carbene intermediate formed during the photoinduced ring-opening of furfural. nih.gov This technique provides spectral fingerprints that allow for the unambiguous identification of such transient species.
For the production of 2,5-hexanedione (B30556) from 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, intermediates such as 1-hydroxyhexane-2,5-dione (B3055535) have been identified. rsc.orgrsc.orgnih.gov The reaction mechanism for this transformation under acidic conditions is proposed to proceed through the rehydration of HMF followed by ring-opening. rsc.org
| Precursor/Reactant | Reaction Type | Identified or Proposed Intermediate | Method of Identification/Postulation | Reference |
| 2-Furylcarbinols | Piancatelli Rearrangement | Pentadienyl cation | Mechanistic postulation based on product stereochemistry | nih.gov |
| Furfural | Surface reaction on Pt(111) | Furan-like intermediate | High-Resolution Electron Energy Loss Spectroscopy (HREELS) | osti.gov |
| Furfural | Photoinduced ring opening | Open-chain carbene | Femtosecond X-ray transient absorption spectroscopy | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Hydrogenation/hydrolytic ring opening | 1-Hydroxyhexane-2,5-dione | ¹³C NMR | rsc.org |
Spectroscopic Characterization and Analytical Methodologies for 3 2 Furyl Hydroxymethyl Hexane 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a comprehensive structural assignment.
¹H NMR Spectral Analysis
Key expected resonances would include signals for the two methyl groups (CH₃), the methylene (B1212753) group (CH₂), the methine protons (CH), the hydroxyl proton (OH), and the protons of the furan (B31954) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups, as well as the aromaticity of the furan ring. The multiplicity of each signal (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, and the coupling constants (J) would provide information about the dihedral angles between coupled protons.
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (C1) | ~2.1 | Singlet |
| CH₂ (C4) | ~2.8 - 3.2 | Multiplet |
| CH (C3) | ~3.5 - 4.0 | Multiplet |
| CH₃ (C6) | ~2.2 | Singlet |
| CH (on furan, C3') | ~6.3 | Doublet of doublets |
| CH (on furan, C4') | ~6.2 | Doublet of doublets |
| CH (on furan, C5') | ~7.3 | Doublet of doublets |
| CH (methine) | ~4.5 - 5.0 | Multiplet |
¹³C NMR Spectral Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the two carbonyl carbons, the carbons of the furan ring, the carbon bearing the hydroxyl group, and the aliphatic carbons of the hexane (B92381) chain. The chemical shifts of the carbonyl carbons would be the most downfield (typically 190-220 ppm), a characteristic feature of ketones.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃) | ~30 |
| C2 (C=O) | ~208 |
| C3 (CH) | ~50-60 |
| C4 (CH₂) | ~40-50 |
| C5 (C=O) | ~210 |
| C6 (CH₃) | ~28 |
| C (methine) | ~65-75 |
| C2' (furan) | ~150-160 |
| C3' (furan) | ~110 |
| C4' (furan) | ~105-110 |
2D NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the protons on C3, C4, and the methine proton attached to the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connections between different functional groups. For example, HMBC would show correlations from the methyl protons at C1 to the carbonyl carbon at C2, and from the furan protons to the methine carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, which is C₁₁H₁₄O₄. The calculated exact mass for this formula is 210.0892 g/mol .
Coupled Techniques (GC-MS, LC-MS)
For the analysis of this compound in complex mixtures, such as food or environmental samples, its separation from other components is necessary prior to mass spectrometric analysis. This is achieved by coupling mass spectrometry with chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable analytical method. In GC-MS, the compound would be separated from other volatile and semi-volatile compounds in a gas chromatograph before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the bonds adjacent to the carbonyl groups and the furan ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, particularly for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. In LC-MS, the compound would be separated by high-performance liquid chromatography before entering the mass spectrometer. This technique is widely used for the analysis of furan derivatives in various food matrices. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed to generate ions for mass analysis. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of trace amounts of the target compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the carbonyl groups of the dione (B5365651), and the furan ring.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two ketone groups are anticipated to produce strong, sharp peaks in the range of 1725-1700 cm⁻¹. The furan ring is expected to show several characteristic bands, including C-H stretching vibrations around 3100 cm⁻¹, C=C stretching in the 1600-1500 cm⁻¹ region, and C-O-C stretching vibrations at approximately 1250-1050 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H Stretch |
| Alkyl C-H | 2980 - 2850 | C-H Stretch |
| Carbonyl (C=O) | 1725 - 1700 (strong, sharp) | C=O Stretch |
| Furan C=C | 1600 - 1500 | C=C Stretch |
| Furan C-O-C | 1250 - 1050 | C-O-C Asymmetric Stretch |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of furan derivatives. A reversed-phase HPLC method would be suitable for this compound. In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical mobile phase could be a gradient mixture of water and an organic modifier like acetonitrile (B52724) or methanol. bohrium.com Detection is commonly achieved using a UV detector, as the furan ring in the molecule will absorb UV light. dgaequipment.com The retention time of the compound will depend on the specific conditions, including the column, mobile phase composition, flow rate, and temperature.
Table 2: Illustrative HPLC Parameters for the Analysis of Furan Derivatives
| Parameter | Condition |
| Column | Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm sigmaaldrich.com |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) s4science.at |
| Flow Rate | 0.4 mL/min sigmaaldrich.com |
| Column Temperature | 35 °C sigmaaldrich.com |
| Detector | UV at 230 nm sigmaaldrich.com |
| Injection Volume | 1 µL sigmaaldrich.com |
Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like furan derivatives. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.
A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be effective. The temperature of the GC oven is programmed to increase gradually to ensure the efficient separation of components in a mixture. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both retention time data and mass spectral information, aiding in structural confirmation.
Table 3: General Gas Chromatography Parameters for Furan Analysis
| Parameter | Condition |
| Column | TRB-5MS (30 m × 0.25 mm × 0.25 µm) rsc.org |
| Carrier Gas | Helium rsc.org |
| Injection Temperature | 250 °C rsc.org |
| Oven Program | Initial temp: 50 °C, ramp to 250 °C at 5 °C/min rsc.org |
| Detector | Mass Spectrometer (MS) rsc.org |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol).
The separation is based on the principle of adsorption, where more polar compounds adhere more strongly to the silica gel and thus travel a shorter distance up the plate. The position of the compound is visualized under UV light or by staining with a suitable reagent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
Table 4: Representative TLC System for Separation of Polar Organic Compounds
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |
Other Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Beyond IR and chromatography, several other techniques are crucial for the unambiguous structural elucidation and comprehensive purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the number and connectivity of the protons. The ¹³C NMR spectrum would reveal the number of distinct carbon environments. For instance, the presence of signals in the carbonyl region (δ 190-220 ppm) would confirm the ketone groups, while signals in the aromatic region would correspond to the furan ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the side chain and the furan ring.
Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages can be compared with the calculated values for the proposed molecular formula to support its identity and purity.
Together, these analytical methodologies provide a robust framework for the complete characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.
Synthesis and Reactivity of Derivatives and Analogues of 3 2 Furyl Hydroxymethyl Hexane 2,5 Dione
Modifications of the Furan (B31954) Moiety
The furan ring in 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. While specific studies on the direct modification of the furan ring in this particular compound are not extensively documented in publicly available literature, the general reactivity of furans provides a strong indication of the potential transformations.
Electrophilic Substitution: The furan nucleus is known to undergo electrophilic substitution preferentially at the C5 position (the carbon adjacent to the oxygen and furthest from the substituent). Common electrophilic substitution reactions that could be applied to this compound include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the furan ring can be achieved using various halogenating agents. For instance, bromination can be carried out under mild conditions. These halogenated derivatives serve as versatile intermediates for further functionalization, such as cross-coupling reactions.
Nitration: The introduction of a nitro group (-NO2) onto the furan ring can be accomplished using nitrating agents like acetyl nitrate (B79036), typically at low temperatures to avoid degradation of the furan ring.
Sulfonation: Sulfonation can be achieved using reagents like the pyridine-sulfur trioxide complex.
Friedel-Crafts Acylation: Acyl groups can be introduced onto the furan ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
These modifications would yield a series of 5-substituted-2-furyl derivatives of the parent compound, allowing for the systematic investigation of the impact of electronic and steric effects on its chemical and biological properties.
Variations on the Hexane-2,5-dione Backbone
The hexane-2,5-dione backbone provides another site for structural variation. Modifications to this part of the molecule can influence its conformational flexibility and the reactivity of the dione (B5365651) functionality.
Synthesis of the Backbone: The core structure of hexane-2,5-dione can be synthesized through various methods, including the hydrolysis of 2,5-dimethylfuran (B142691). This approach is particularly relevant as 2,5-dimethylfuran can be derived from biomass.
Introduction of Substituents: Analogues of this compound with variations in the hexane (B92381) backbone could be synthesized by starting with appropriately substituted 1,4-dicarbonyl compounds. For example, alkylation at the 3- or 4-positions of a hexane-2,5-dione precursor prior to the introduction of the furylhydroxymethyl group would lead to analogues with altered steric and electronic properties.
The general synthetic approach would likely involve the aldol (B89426) condensation of a substituted 1,4-dione with furfural (B47365), followed by selective reduction of the resulting enone to afford the desired hydroxyl functionality.
Derivatization of the Hydroxyl Group
The secondary hydroxyl group in this compound is a key functional handle for derivatization, allowing for the preparation of a wide range of esters and ethers.
Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. These ester derivatives could exhibit modified solubility and pharmacokinetic properties.
Etherification: Ether derivatives can be synthesized by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or through other etherification protocols. The synthesis of furfuryl ethers is a known transformation and can be achieved under various catalytic conditions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, which would yield a triketone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
| Derivative Type | General Reaction | Potential Reagents |
| Esters | Esterification | Carboxylic acids, Acid chlorides, Acid anhydrides |
| Ethers | Etherification | Alkyl halides, Sulfates |
| Ketones | Oxidation | CrO3, PCC, DMP, Swern oxidation reagents |
Synthesis and Comparative Reactivity of Structurally Related Furandiones
The synthesis of furandiones structurally related to this compound can often be achieved through the Paal-Knorr furan synthesis. This powerful reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form a furan ring.
By starting with a variety of substituted 1,4-diketones, a library of furandiones with different substitution patterns on both the furan ring and the dione-containing side chain can be generated. For instance, using a 1,4-dione with substituents at the 3- and 4-positions would lead to a 2,3-disubstituted furan.
The reactivity of these structurally related furandiones would be expected to differ based on the nature and position of the substituents. Electron-donating groups on the furan ring would enhance its reactivity towards electrophiles, while electron-withdrawing groups would decrease it. Steric hindrance around the dione carbonyls would affect their accessibility to nucleophiles. A comparative study of the reactivity of these analogues would provide valuable insights into the structure-activity relationships of this class of compounds.
Analogues Lacking Specific Functional Groups
3-(Furan-2-yl)hexane-2,5-dione: This analogue, which lacks the hydroxyl group, can be conceptualized as the product of a Michael addition of a furan nucleophile to an appropriate α,β-unsaturated ketone, followed by further modifications. Its reactivity would be dominated by the furan ring and the 1,4-dione system. The absence of the hydroxyl group would preclude the derivatization reactions discussed in section 8.3.
3-(Hydroxymethyl)hexane-2,5-dione: This analogue lacks the furan moiety. Its synthesis can be achieved from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) through hydrogenation and subsequent ring opening. nih.gov The reactivity of this compound would be centered on the hydroxyl group and the 1,4-dione. The absence of the furan ring would eliminate the electrophilic substitution reactions characteristic of that moiety.
Advanced Applications in Organic Synthesis and Chemical Materials Science
Role as a Versatile Chemical Intermediate
The unique combination of a furan (B31954) moiety, a hydroxyl group, and a 1,4-dione system within one molecule makes 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione a highly versatile chemical intermediate. Each functional group can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of downstream products.
The γ-diketone functionality is particularly notable for its ability to form five-membered heterocyclic rings. Through the Paal-Knorr synthesis, 1,4-dicarbonyl compounds can be cyclized to generate substituted furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.orgambeed.com This reaction is a cornerstone in heterocyclic chemistry and provides a synthetically valuable method for obtaining structural components of many natural products. wikipedia.org For instance, reaction with an acid catalyst would likely lead to the formation of a new furan ring, while reaction with ammonia (B1221849) or a primary amine would yield a pyrrole (B145914), and a sulfur source like phosphorus pentasulfide would produce a thiophene. wikipedia.orgyoutube.com
The furan ring itself is a versatile diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. zbaqchem.com Although furan is aromatic, it can participate in these reactions to form 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable synthetic intermediates. acs.org The reactivity and selectivity of furan in Diels-Alder reactions can be tuned by substituents on the ring. rsc.org The presence of the hydroxymethyl hexane-dione substituent at the 2-position would influence the stereoselectivity of the cycloaddition. These cycloadducts can be further transformed into substituted arenes and other complex molecules. acs.org Additionally, the furan ring is susceptible to electrophilic substitution, typically at the C5 position, allowing for further functionalization. researchgate.netpharmaguideline.com
The secondary hydroxyl group introduces another point of reactivity. It can be oxidized to a ketone, esterified, or converted into an ether, providing a handle for attaching other molecular fragments or for modifying the compound's solubility and electronic properties.
The interplay between these functional groups allows for a rich and diverse chemistry. For example, the hydroxyl group could direct the stereochemistry of reactions on the furan ring or the dione (B5365651) backbone. The furan ring, in turn, influences the reactivity of the adjacent hydroxymethyl group. This multifunctionality makes this compound a potentially valuable intermediate for combinatorial chemistry and the synthesis of compound libraries.
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| γ-Diketone | Paal-Knorr Synthesis (with acid) | Substituted Furan |
| γ-Diketone | Paal-Knorr Synthesis (with amine) | Substituted Pyrrole |
| Furan Ring | Diels-Alder Reaction | 7-Oxabicyclo[2.2.1]heptane derivative |
| Hydroxyl Group | Oxidation | Triketone derivative |
| Hydroxyl Group | Esterification | Ester derivative |
Building Block for Complex Natural Product Synthesis (Synthetic Pathways)
The structural motifs present in this compound are found in a variety of natural products, making it a plausible starting material or key intermediate in their total synthesis. mdpi.comresearchgate.netresearchgate.net The furan ring, in particular, is a common feature in many biologically active compounds isolated from terrestrial and marine sources. mdpi.comresearchgate.net
A synthetic strategy could involve utilizing the γ-diketone portion of the molecule to construct a core heterocyclic system via the Paal-Knorr synthesis, while the furan ring and its side chain are elaborated to match the target natural product. For example, furan-containing natural products often have complex side chains, which could be constructed by modifying the hydroxyl group and the terminal methyl ketone of the hexane-2,5-dione backbone.
Alternatively, the furan ring could be used in a Diels-Alder reaction to build a bicyclic core, which is a common feature in many terpenoids and alkaloids. acs.org The resulting 7-oxabicyclo[2.2.1]heptane system can then be subjected to a series of transformations, such as ring-opening or rearrangement reactions, to access complex polycyclic architectures.
An example of a synthetic pathway could begin with the stereoselective reduction of one of the ketone groups, followed by protection of the resulting hydroxyl groups. The furan ring could then undergo a Diels-Alder reaction with a suitable dienophile. Subsequent elaboration of the resulting cycloadduct, including cleavage of the oxygen bridge and functional group manipulations, could lead to the synthesis of highly substituted carbocyclic systems. The synthesis of furan fatty acid derivatives like plakorsins A and B, which are found in marine sponges, highlights the utility of furan-containing building blocks in natural product synthesis. mdpi.com
Precursor for Advanced Organic Materials (e.g., Polymers, Resins, emphasizing the chemical synthesis)
Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. patsnap.com The furan ring's rigid structure can impart desirable thermal and mechanical properties to polymers. researchgate.net this compound possesses multiple reactive sites that could be exploited for polymerization.
The hydroxyl group allows the molecule to act as a monomer in the synthesis of polyesters and polyurethanes. For example, it could be co-polymerized with dicarboxylic acids or diisocyanates. The furan ring itself can be involved in polymerization through electrophilic substitution reactions or by utilizing the Diels-Alder reaction to create cross-linked or functional polymers. researchgate.net
Furthermore, the diketone functionality offers another avenue for polymerization. For instance, diketones can be used to improve the mechanical properties of resin composites. nih.gov The reaction of the dione with diamines could lead to the formation of polyimines or, after reduction, polyamines.
A potential polymerization pathway could involve the initial conversion of the hydroxyl group to a more reactive functional group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then undergo free-radical polymerization to form a polymer with furan and diketone moieties in the side chains. These side chains could then be used for post-polymerization modification, such as cross-linking through the furan's Diels-Alder reactivity or the diketone's reaction with cross-linking agents. The synthesis of furan-based copolyesters has been successfully achieved through enzymatic polymerization, highlighting a green chemistry approach to furan-containing polymers. nih.gov
| Reactive Site | Polymerization Type | Resulting Polymer Class |
|---|---|---|
| Hydroxyl Group | Polycondensation (with diacids) | Polyester |
| Hydroxyl Group | Polyaddition (with diisocyanates) | Polyurethane |
| Diketone Functionality | Polycondensation (with diamines) | Polyimine |
| Furan Ring | Diels-Alder Polymerization | Cross-linked Polymer |
Applications in Catalyst Ligand Design
The structure of this compound contains several potential coordination sites for metal ions, making it an interesting candidate for the design of catalyst ligands. The two carbonyl oxygens of the dione, the oxygen atom of the furan ring, and the hydroxyl oxygen can all act as Lewis basic sites to chelate metal centers.
While β-diketones are more common as ligands, forming stable six-membered chelate rings with metal ions, γ-diketones can also form complexes, although they would result in larger, and often less stable, seven-membered rings. alfachemic.com However, the pre-organization of the dione functionality on the hexane (B92381) backbone could favor metal coordination. β-diketonate ligands are widely used in catalysis, for example, in olefin oxidation and polymerization. icm.edu.pl Molybdenum(IV) β-diketonate complexes have shown high activity in allylic substitution reactions. nih.govrsc.org
The furan ring can also coordinate to transition metals in various modes, including η¹(C), η²(C=C), or as a bridging ligand. researchgate.net The combination of the furan's oxygen and one of the carbonyl oxygens could lead to the formation of a five-membered chelate ring, which is a common and stable motif in coordination chemistry. Furan-containing ligands have been used in ruthenium-based catalysts for metathesis reactions. semanticscholar.org
A potential synthetic route to a catalyst could involve the deprotonation of the hydroxyl group to form an alkoxide, which, along with the two carbonyl oxygens, could form a tridentate ligand for a transition metal. Alternatively, the diketone could be enolized and deprotonated to form a dienolate that could coordinate to a metal center. The resulting metal complex could then be tested for catalytic activity in various organic transformations, such as C-C bond formation, oxidation, or reduction reactions. The modular nature of the ligand would allow for fine-tuning of the catalyst's steric and electronic properties by modifying the furan ring or the hexane backbone.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including furan derivatization and ketone functionalization. Key steps include:
- Solvent selection : Ethanol or toluene for optimal solubility and reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
- Example Table :
| Step | Reaction Type | Conditions | Monitoring Technique | Yield (%) |
|---|---|---|---|---|
| 1 | Furan alkylation | 60°C, 12h | TLC (Hexane:EtOAc 3:1) | 65-70 |
| 2 | Ketone coupling | RT, 24h | NMR (δ 2.5-3.0 ppm) | 50-55 |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify furan protons (δ 6.2-7.5 ppm) and ketone carbons (δ 200-210 ppm) .
- IR Spectroscopy : Confirms hydroxyl (3200-3600 cm⁻¹) and ketone (1700-1750 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Factorial Design : Use a 2² factorial matrix (pH: 4–8; temperature: 25°C–60°C) to optimize reaction rates and byproduct formation .
- In Situ Monitoring : Employ real-time IR or UV-Vis spectroscopy to track kinetic changes .
- Data Analysis : Apply Arrhenius plots to model activation energy and identify degradation pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce ¹³C or ²H isotopes to trace ambiguous signals in complex spectra .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s transformations?
- Methodological Answer :
- Reaction Mechanism Hypotheses : Link to frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites .
- Kinetic Modeling : Apply Marcus theory or transition-state theory to explain rate-determining steps .
- Validation : Compare computational (e.g., COMSOL Multiphysics) and experimental activation parameters .
Methodological and Analytical Questions
Q. How should researchers integrate separation technologies for purifying intermediates?
- Methodological Answer :
- Membrane Filtration : Remove high-molecular-weight impurities using nanofiltration membranes .
- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for chiral resolution of diastereomers .
Q. What statistical approaches are suitable for analyzing heterogeneous reaction data?
- Methodological Answer :
- Multivariate Analysis : Principal component analysis (PCA) to correlate reaction variables (e.g., solvent polarity, catalyst loading) with yields .
- Error Analysis : Use Tukey’s HSD test to identify outliers in replicate experiments .
Safety and Compliance Questions
Q. What safety protocols are critical when handling furan-containing compounds like this derivative?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
